Benzyl 4-methylenepiperidine-1-carboxylate
Overview
Description
Benzyl 4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 g/mol . The compound is also known by other names such as 1-Cbz-4-methylene-piperidine and BENZYL 4-METHYLIDENEPIPERIDINE-1-CARBOXYLATE .
Molecular Structure Analysis
The compound has a complex structure with a piperidine ring attached to a benzyl group . The InChI code for the compound is InChI=1S/C14H17NO2/c1-12-7-9-15 (10-8-12)14 (16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 .Physical And Chemical Properties Analysis
Benzyl 4-methylenepiperidine-1-carboxylate has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 231.125928785 g/mol . The topological polar surface area is 29.5 Ų . The compound has a heavy atom count of 17 .Scientific Research Applications
Enantioselective Synthesis
Benzyl 4-methylenepiperidine-1-carboxylate is utilized in enantioselective synthesis processes. For example, it has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate to produce biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Synthesis of Benzodiazepine Derivatives
This compound is instrumental in the synthesis of novel 1,4-benzodiazepine derivatives, which are significant in both synthetic and medicinal chemistry (Wang et al., 2008).
Development of Substituted Benzylpiperidines
A novel approach involving benzyl 4-methylenepiperidine-1-carboxylate has been developed for creating 4-(substituted benzyl)piperidines. This method includes key steps like cyclization of imines and palladium-catalyzed cross-coupling (Furman & Dziedzic, 2003).
Preparation of Piperidinedione Derivatives
In research focusing on heterocycles, benzyl 4-methylenepiperidine-1-carboxylate plays a role in the preparation and reactivity study of piperidinedione derivatives, which have applications in synthesizing natural products and pharmacological compounds (Ibenmoussa et al., 1998).
Synthesis of Protein Tyrosine Kinase Inhibitors
It serves as an important intermediate in the synthesis of certain protein tyrosine kinase inhibitors, showcasing its relevance in the field of pharmaceutical research (Chen Xin-zhi, 2011).
Electrochemical Oxidation in Organic Chemistry
This compound is also involved in electrochemical oxidation processes, particularly in converting alcohols and aldehydes to carboxylic acids. Such processes are important in synthesizing various compounds including medications (Rafiee et al., 2018).
Palladium-catalyzed Benzylation
It plays a role in palladium-catalyzed benzylation reactions, useful in the synthesis of various organic compounds including benzyl esters (Liu et al., 2013).
properties
IUPAC Name |
benzyl 4-methylidenepiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKVNIQHUASLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573572 | |
Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-methylenepiperidine-1-carboxylate | |
CAS RN |
138163-12-9 | |
Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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